molecular formula C15H12ClFN2O B2549556 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 844-15-5

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2549556
CAS No.: 844-15-5
M. Wt: 290.72
InChI Key: LZIAQNOAIDLPMN-UHFFFAOYSA-N
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Description

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system depressant effects, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is structurally related to other benzodiazepines and is of interest due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of benzodiazepine precursors with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . These reactions are often carried out in a one-pot process, which simplifies the synthesis and improves yield.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry, which allows for the efficient and scalable synthesis of benzodiazepines . This method can reduce reaction times and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its pharmacological properties and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and for developing new therapeutic agents .

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIAQNOAIDLPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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